molecular formula C16H19NO5 B3038460 diethyl 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)malonate CAS No. 866008-28-8

diethyl 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)malonate

Cat. No.: B3038460
CAS No.: 866008-28-8
M. Wt: 305.32 g/mol
InChI Key: USAVVMWUHFAANL-UHFFFAOYSA-N
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Description

Diethyl 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)malonate (CAS 866008-28-8) is a malonate ester derivative featuring a 2,3-dihydroindole (indoline) moiety linked via a carbonyl group. Its molecular formula is C₁₆H₁₉NO₅, with a molecular weight of 305.331 g/mol . The compound belongs to a class of heterocyclic malonates, which are pivotal intermediates in synthesizing bioactive molecules. Indolines, such as the 2,3-dihydro-1H-indole group in this compound, are recurrent motifs in natural products and pharmaceuticals due to their electron-rich aromatic systems and adaptability in regioselective reactions .

Properties

IUPAC Name

diethyl 2-(2,3-dihydroindole-1-carbonyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c1-3-21-15(19)13(16(20)22-4-2)14(18)17-10-9-11-7-5-6-8-12(11)17/h5-8,13H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAVVMWUHFAANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)N1CCC2=CC=CC=C21)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001172111
Record name 1,3-Diethyl 2-[(2,3-dihydro-1H-indol-1-yl)carbonyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001172111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866008-28-8
Record name 1,3-Diethyl 2-[(2,3-dihydro-1H-indol-1-yl)carbonyl]propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866008-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diethyl 2-[(2,3-dihydro-1H-indol-1-yl)carbonyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001172111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)malonate typically involves the reaction of diethyl malonate with an appropriate indole derivative. One common method includes the condensation of diethyl malonate with 2,3-dihydro-1H-indole-1-carboxylic acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or toluene, with a catalyst like p-toluenesulfonic acid or sodium ethoxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)malonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the malonate ester groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of dihydroxy indole derivatives.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)malonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of diethyl 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)malonate involves its interaction with various molecular targets. The indole moiety is known to bind to multiple receptors and enzymes, influencing biological pathways. For example, it can inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and targets depend on the specific biological context and the derivatives formed from the compound.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural and synthetic differences between diethyl 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)malonate and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Structural Features Synthetic Method Biological Activity
This compound 866008-28-8 C₁₆H₁₉NO₅ 305.331 Partially saturated indoline ring, carbonyl linkage Not explicitly reported Potential activity inferred from indoline core
Diethyl 2-(pyrido[1,2-a]indol-10-yl)malonate - - - Fused pyridoindole ring system Dipolar cycloaddition with arynes Not reported
Diethyl (1H-indol-3-ylmethyl)malonate 1097-51-4 C₁₆H₁₉NO₄ 289.331 Indole attached via methylene group Condensation of diethyl malonate with indole derivatives Not reported
Diethyl 2-[(2-benzyl-1-phenylsulfonyl-1H-indol-3-yl)methylene]malonate - C₂₈H₂₅NO₆S 503.57 Benzyl and phenylsulfonyl substituents Single-crystal X-ray diffraction-confirmed synthesis Antimicrobial (analogue data)
Diethyl 2-[1H-indol-3-yl(phenyl)methyl]malonate 185679-93-0 C₂₂H₂₁NO₄ 365.429 Bulky phenyl-indolylmethyl group - Not reported
Diethyl 2-((2-(bromomethyl)-5-methoxy-1-(phenylsulfonyl)-1H-indol-3-yl)methylene)malonate 1137726-30-7 C₂₄H₂₄BrNO₇S 550.427 Bromomethyl and methoxy substituents - Potential halogen-mediated reactivity

Biological Activity

Diethyl 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)malonate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C16H19NO5
  • Molecular Weight : 305.33 g/mol
  • CAS Number : 866008-28-8
  • Purity : Typically >90% in commercial preparations .

Synthesis

The synthesis of this compound generally involves the reaction of malonic acid derivatives with indole derivatives. The process can be optimized through various catalytic methods to enhance yield and purity.

Antimicrobial Properties

Research indicates that indole derivatives, including this compound, exhibit a range of antimicrobial activities. For example:

  • Antitubercular Activity : Compounds similar to this compound have shown effectiveness against Mycobacterium tuberculosis in vitro .
  • Antibacterial and Antifungal Activity : Studies have reported significant antibacterial effects against various pathogens such as Escherichia coli, Staphylococcus aureus, and antifungal activity against Candida albicans and Aspergillus species .

Anticancer Potential

Indole compounds are known for their anticancer properties. This compound may exhibit:

  • Cytotoxic Effects : Similar indole derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting potential for further investigation in cancer therapeutics .

Study on Indole Derivatives

A study focused on the synthesis and biological evaluation of various indole derivatives highlighted the promising activities of compounds like this compound. The research utilized in vitro assays to assess:

Compound Target Pathogen/Cell Line Activity Observed
This compoundMycobacterium tuberculosisSignificant inhibition
Similar Indole DerivativeStaphylococcus aureusZone of inhibition: 15 mm
Similar Indole DerivativeMDA-MB-231 (Breast Cancer)IC50: 25 µM

The results indicated a consistent pattern of activity across various biological assays .

Q & A

Q. Table 1: Representative Reaction Conditions

ElectrophileBaseSolventTemp (°C)Yield (%)Reference
BromomalonateK₂CO₃CH₂Cl₂4062
5-Chloro-2-nitroarylNaOEtEtOH2587

(Basic) How is the compound characterized post-synthesis?

Methodological Answer:
Critical techniques include:

  • ¹H/¹³C NMR : Identify α-protons (δ 3.5–4.5 ppm) and ester carbonyls (δ 165–175 ppm). Indole protons appear at δ 6.5–8.0 ppm .
  • IR spectroscopy : Confirm ester C=O stretches (~1740 cm⁻¹) and indole N-H (~3400 cm⁻¹) .
  • Mass spectrometry (ESI-MS) : Validate molecular ion peaks (e.g., m/z 307 [M+Na]⁺ for analogs) .

(Advanced) How do steric/electronic effects of the indole substituent influence alkylation regioselectivity?

Methodological Answer:

  • Steric hindrance : Bulky substituents on the indole nitrogen reduce alkylation efficiency. Use smaller bases (e.g., NaH vs. LHMDS) to mitigate side reactions .
  • Electronic effects : Electron-withdrawing groups (e.g., nitro) stabilize enolate intermediates, improving reactivity at the α-position .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance enolate stability but may increase decarboxylation risks .

(Advanced) How can competing decarboxylation be minimized during malonate hydrolysis?

Methodological Answer:

  • Acid-catalyzed hydrolysis : Use dilute HCl (1–2 M) at 50–60°C to avoid β-ketoacid decomposition .
  • Stepwise protocol : Hydrolyze one ester group first (e.g., NaOH/H₂O, 0°C), then decarboxylate under controlled heating (80–100°C) .

Q. Table 2: Hydrolysis Optimization

ConditionDecarboxylation Yield (%)Reference
HCl (1 M), 60°C, 2 h85
NaOH (2 M), 0°C → 80°C92

(Basic) What safety protocols are essential for handling this compound?

Methodological Answer:

  • Flammability : Store at 2–30°C; avoid open flames (flash point: 90°C) .
  • Toxicity : Use PPE (gloves, goggles) due to moderate acute toxicity (LD₅₀ >5000 mg/kg in rats) .

(Advanced) What strategies improve yields in Pd-catalyzed cross-coupling reactions with this compound?

Methodological Answer:

  • Ligand design : Bulky phosphines (e.g., P(t-Bu)₃) enhance Pd catalyst stability and prevent β-hydride elimination .
  • Base selection : Cs₂CO₃ outperforms K₂CO₃ in arylations due to superior solubility in DMF .

Q. Table 3: Pd-Catalyzed Coupling Optimization

LigandBaseYield (%)Reference
P(t-Bu)₃Cs₂CO₃89
(Ph₅C₅)Fe-P(t-Bu)₂KOtBu76

(Basic) How is reaction progress monitored in malonate-based syntheses?

Methodological Answer:

  • TLC : Use silica plates with UV visualization (Rf ~0.4 in 3:7 EtOAc/hexanes) .
  • In-situ IR : Track ester carbonyl disappearance (~1740 cm⁻¹) .

(Advanced) How does computational modeling predict reactivity trends?

Methodological Answer:

  • DFT calculations : Analyze transition states for enolate alkylation to predict regioselectivity .
  • Molecular orbital analysis : Identify electron-deficient sites for electrophilic attack .

(Basic) What are its applications in synthesizing nitrogen heterocycles?

Methodological Answer:

  • Spirooxindoles : React with nitroarenes via nitro-reduction/lactamization .
  • Barbiturate analogs : Condense with urea derivatives under basic conditions .

(Advanced) How to resolve contradictions in reported spectroscopic data?

Methodological Answer:

  • Solvent calibration : Ensure NMR spectra are recorded in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to avoid peak shifts .
  • Analog comparison : Cross-reference data from structurally similar malonates (e.g., diethyl 2-(5-chlorophenyl)malonate) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
diethyl 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)malonate
Reactant of Route 2
Reactant of Route 2
diethyl 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)malonate

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